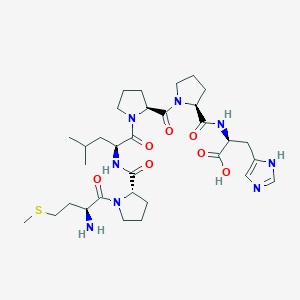![molecular formula C15H26O B12622730 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol CAS No. 913176-41-7](/img/structure/B12622730.png)
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,11,11-Tetramethylbicyclo[720]undec-3-en-5-ol is an organic compound with the molecular formula C15H26O It is a bicyclic alcohol with a unique structure that includes four methyl groups and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-one.
Reduction: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecane-5-ol.
Substitution: Formation of halogenated derivatives such as 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-bromide.
Aplicaciones Científicas De Investigación
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bicyclic structure provides steric hindrance that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-2-ol
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
- 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
913176-41-7 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
4,8,11,11-tetramethylbicyclo[7.2.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H26O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h5,10,12-14,16H,6-9H2,1-4H3 |
Clave InChI |
QYGTVPFTIUUDSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(=CCC2C1CC2(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



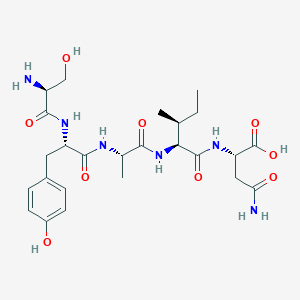
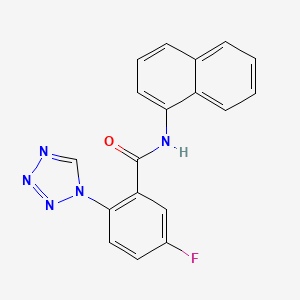

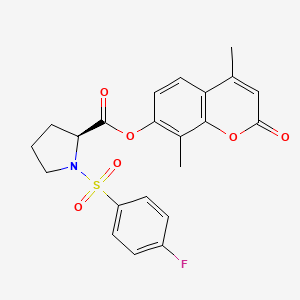
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-(2-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}ethyl)acetamide](/img/structure/B12622689.png)
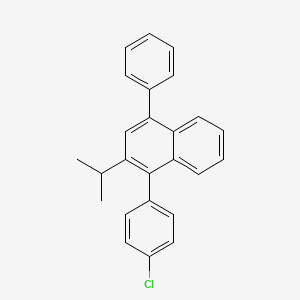
![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
![2-[(2S,3S)-1,3-dinitropentan-2-yl]naphthalene](/img/structure/B12622701.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
